molecular formula C12H12N2O3 B2441238 5-(methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 130187-94-9

5-(methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2441238
CAS No.: 130187-94-9
M. Wt: 232.239
InChI Key: WXNJBHPFRNTEEX-UHFFFAOYSA-N
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Description

5-(methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a methoxymethyl group at the 5-position, a phenyl group at the 1-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-phenyl-3-methyl-1H-pyrazole-4-carboxylic acid with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 5-(formylmethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.

    Reduction: Formation of 5-(methoxymethyl)-1-phenyl-1H-pyrazole-4-methanol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

5-(methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxymethyl and phenyl groups can enhance its binding affinity and specificity towards these targets. The carboxylic acid group may also play a role in its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 5-(hydroxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
  • 5-(formylmethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
  • 5-(methoxymethyl)-1-phenyl-1H-pyrrole-4-carboxylic acid

Uniqueness

5-(methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its stability and solubility compared to similar compounds with different substituents.

Properties

IUPAC Name

5-(methoxymethyl)-1-phenylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-17-8-11-10(12(15)16)7-13-14(11)9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNJBHPFRNTEEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=NN1C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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